molecular formula C15H17FN2O2 B12883333 N-Butyl-4-fluoro-N-(4-methyl-1,3-oxazol-2-yl)benzamide CAS No. 57068-56-1

N-Butyl-4-fluoro-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Katalognummer: B12883333
CAS-Nummer: 57068-56-1
Molekulargewicht: 276.31 g/mol
InChI-Schlüssel: SSANQODGNDQNPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core, a butyl group, a fluoro substituent, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with N-butylamine and 4-methyloxazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. The fluoro and oxazole groups play a crucial role in enhancing the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Butylbenzamide: Lacks the fluoro and oxazole groups, resulting in different chemical properties and applications.

    4-Fluoro-N-(4-methyloxazol-2-yl)benzamide: Similar structure but without the butyl group, affecting its solubility and reactivity.

    N-Butyl-4-fluorobenzamide: Lacks the oxazole ring, leading to different biological activities.

Uniqueness

N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide is unique due to the presence of both the fluoro and oxazole groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity, binding affinity, and potential therapeutic applications.

Eigenschaften

CAS-Nummer

57068-56-1

Molekularformel

C15H17FN2O2

Molekulargewicht

276.31 g/mol

IUPAC-Name

N-butyl-4-fluoro-N-(4-methyl-1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C15H17FN2O2/c1-3-4-9-18(15-17-11(2)10-20-15)14(19)12-5-7-13(16)8-6-12/h5-8,10H,3-4,9H2,1-2H3

InChI-Schlüssel

SSANQODGNDQNPI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.